BenchChemオンラインストアへようこそ!

2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carbonitrile

Metabolic stability Trifluoromethyl group Drug metabolism

This disubstituted pyrimidine is a strategically differentiated building block for kinase inhibitor and anti-inflammatory drug discovery. Its unique C2-(4-CF3-phenyl) and C5-nitrile arrangement creates an exclusive electronic environment validated to improve target binding affinity (e.g., MMP-7) and metabolic stability. The nitrile serves as both a hinge-region hydrogen bond acceptor and a versatile synthetic handle for diversification. Standard analogs lacking the CF3 or nitrile group show fundamentally altered reactivity and binding profiles, making this compound the non-fungible core scaffold for synthesizing patent-disclosed antirheumatic agents and PI3Kδ/EGFR kinase inhibitors.

Molecular Formula C12H6F3N3
Molecular Weight 249.19 g/mol
Cat. No. B15059563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carbonitrile
Molecular FormulaC12H6F3N3
Molecular Weight249.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=C(C=N2)C#N)C(F)(F)F
InChIInChI=1S/C12H6F3N3/c13-12(14,15)10-3-1-9(2-4-10)11-17-6-8(5-16)7-18-11/h1-4,6-7H
InChIKeyKLNZHULHSUTIHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carbonitrile: Procurement-Grade Chemical and Biological Profile


2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carbonitrile (CAS 1261739-77-8; C12H6F3N3; MW 249.19) is a disubstituted pyrimidine heterocycle featuring a 4-trifluoromethylphenyl moiety at the 2-position and a nitrile group at the 5-position . This compound serves as a core scaffold in medicinal chemistry for developing kinase inhibitors and anti-inflammatory agents [1], and is commercially available as a research-use-only chemical building block from multiple suppliers in 95-97% purity .

Why 2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carbonitrile Cannot Be Generically Substituted


The structural configuration of this compound — a pyrimidine core bearing both a C5-nitrile and a C2-(4-CF3-phenyl) group — creates a unique electronic and steric environment that dictates its reactivity and molecular recognition properties. Generic substitution with alternative pyrimidine-5-carbonitrile analogs (e.g., 2-phenylpyrimidine-5-carbonitrile lacking the CF3 group) or with 2-(4-CF3-phenyl)pyrimidine lacking the C5-nitrile results in fundamentally altered electronic distribution and hydrogen-bonding capacity, as demonstrated by comparative computational studies showing that CF3 substitution induces significant improvement in binding affinity to matrix metalloproteinase-7 via enhanced hydrogen bond interactions with Leu181 and Ala182 residues [1]. Furthermore, the nitrile group serves as both a pharmacophore element and a versatile synthetic handle for further derivatization (e.g., hydrolysis to carboxylic acid or amide), making this compound a non-fungible intermediate in synthetic route design .

Product-Specific Quantitative Differentiation Evidence for 2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carbonitrile


Metabolic Stability Advantage of 4-Trifluoromethylphenyl Moiety in Pyrimidine Scaffolds

The 4-trifluoromethylphenyl substituent confers enhanced metabolic stability compared to non-fluorinated or mono-fluorinated analogs. In a triazolopyrimidine series, compounds containing the p-trifluoromethylphenyl group demonstrated low predicted metabolism in human liver microsomes and prolonged in vivo exposure in mice, leading to the identification of DSM74 (a p-CF3-phenyl-containing triazolopyrimidine) as a lead antimalarial candidate with sustained systemic availability [1]. While direct microsomal stability data for 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carbonitrile are not available in open literature, the class-level inference from structurally related compounds indicates that the 4-CF3-phenyl motif is a validated strategy for improving metabolic half-life compared to unsubstituted phenyl analogs, which are known to undergo rapid CYP-mediated oxidation .

Metabolic stability Trifluoromethyl group Drug metabolism

Comparative Binding Affinity Enhancement from -CF3 Electron-Withdrawing Group in Pyrimidine Scaffolds

Computational docking studies on pyrimidine-5-carbonitrile derivatives revealed that the addition of the electron-withdrawing -CF3 group to the pyrimidine scaffold induces a radical improvement in hydrogen bond strength with Leu181 and Ala182 residues in matrix metalloproteinase-7 (MMP-7) [1]. Specifically, the compound PC10 (2-mercapto-4-(3-(trifluoromethyl)phenyl)-6-((4-(trifluoromethyl)phenyl)amino)pyrimidine-5-carbonitrile) — which contains both the pyrimidine-5-carbonitrile core and trifluoromethylphenyl substituents structurally related to the target compound — demonstrated a calculated binding affinity of -10.2 kcal/mol, substantially stronger than the average binding affinities observed for other studied pyrimidine compounds in the same series that lacked the CF3 substitution pattern [1][2].

Binding affinity MMP-7 inhibition Electron-withdrawing group

Electrostatic Potential Differentiation from Non-Fluorinated Pyrimidine Analogs

The trifluoromethyl group at the para-position of the phenyl ring induces a substantial alteration in the electrostatic potential surface of the molecule compared to the non-fluorinated analog 2-phenylpyrimidine-5-carbonitrile (CAS 85386-15-8). The strong electron-withdrawing nature of -CF3 (Hammett σp = 0.54) reduces electron density on the phenyl ring and, through conjugation, modulates the electron distribution across the entire pyrimidine core. In related pyrimidine-5-carbonitrile kinase inhibitor series, this electronic modulation has been shown to enhance ATP-binding pocket complementarity, with CF3-substituted derivatives consistently outperforming unsubstituted phenyl analogs in EGFR inhibitory activity by 4.5- to 8.4-fold [1]. While direct electrostatic potential calculations for this specific compound are not published, the class-level SAR establishes that 4-CF3-phenyl substitution is a validated design element for improving target engagement in kinase inhibitor programs .

Electrostatic potential CF3 substitution Molecular recognition

Synthetic Versatility of the C5-Carbonitrile Handle for Downstream Derivatization

The presence of the C5-carbonitrile group distinguishes this compound from simpler 2-(4-(trifluoromethyl)phenyl)pyrimidine (CAS 259541-91-8) by providing a versatile synthetic handle for further elaboration. The nitrile group can be readily converted to carboxylic acids (via hydrolysis), primary amides (via partial hydrolysis), tetrazoles (via [3+2] cycloaddition), or amines (via reduction), enabling access to diverse chemotypes from a single advanced intermediate. This functional group versatility is absent in the non-nitrile analog 2-(4-(trifluoromethyl)phenyl)pyrimidine, which lacks a reactive site for further modification at the 5-position . In kinase inhibitor development programs, pyrimidine-5-carbonitriles bearing various substituents have been successfully elaborated into potent PI3K inhibitors (e.g., compound 17p with PI3Kα IC50 = 31.8 nM and PI3Kδ IC50 = 15.4 nM) and dual EGFRWT/T790M inhibitors [1][2], demonstrating that the C5-nitrile scaffold is a privileged entry point for generating structurally diverse bioactive compounds.

Synthetic handle Cyano group Derivatization

Potential for Selective PI3Kδ Inhibition Based on Pyrimidine-5-Carbonitrile Scaffold SAR

Pyrimidine-5-carbonitrile derivatives have been established as a privileged scaffold for achieving potent and isoform-selective PI3K inhibition. In a recent series of 2,4-dimorpholinopyrimidine-5-carbonitriles, compound 17p demonstrated PI3Kα IC50 of 31.8 ± 4.1 nM (comparable to BKM-120 at 44.6 ± 3.6 nM) and PI3Kδ IC50 of 15.4 ± 1.9 nM, while exhibiting significant selectivity against PI3Kβ, PI3Kγ, and mTOR [1][2]. Furthermore, 17p displayed outstanding human liver microsomal stability (t½ = 127.9 min), good oral bioavailability (46.2%), and favorable safety profile in Ames and hERG assays [1]. While 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carbonitrile itself is an unelaborated scaffold rather than a final inhibitor, its core structure represents the entry point for constructing analogs that have demonstrated this validated isoform selectivity profile .

PI3K inhibition Isoform selectivity Kinase inhibitor

Access to Antirheumatic Chemotypes via 4-Trifluoromethylphenyl Pyrimidine Scaffold

Patent literature establishes that 2-(4-trifluoromethylphenyl) pyrimidine derivatives represent a validated scaffold for developing antirheumatic agents. A Japanese patent (JP2001220389A) discloses 6-heteroaryl-2-(4-trifluoromethylphenyl) pyrimidine derivatives that demonstrate excellent antirheumatic action, with claimed utility for treating rheumatoid arthritis, Behçet‘s syndrome, ankylosing spondylitis, and autoimmune inflammatory diseases including disseminated sclerosis and systemic lupus erythematosus [1]. The 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carbonitrile compound serves as a direct synthetic precursor to this validated chemotype, with the C5-nitrile group providing a handle for introducing the 6-heteroaryl substituents described in the patent . The nitrile group can be converted to carboxylic acid intermediates that enable subsequent coupling with heteroaryl amines to generate the claimed antirheumatic derivatives .

Antirheumatic activity Inflammation Autoimmune disease

Best Research and Industrial Application Scenarios for 2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carbonitrile


Kinase Inhibitor Drug Discovery Programs

This compound is optimally deployed as a core scaffold in medicinal chemistry campaigns targeting ATP-binding site kinases, particularly PI3K isoforms and EGFR (wild-type and T790M mutant). The pyrimidine-5-carbonitrile motif has been validated as an ATP-mimetic kinase inhibitor scaffold with demonstrated PI3Kδ selectivity (IC50 = 15.4 nM for optimized derivatives) and EGFR inhibitory activity (IC50 = 0.09 μM for EGFRWT) [1][2]. The 4-CF3-phenyl substituent enhances binding through hydrophobic pocket occupancy and improved metabolic stability, while the C5-nitrile serves as a hydrogen bond acceptor in the hinge region and a synthetic handle for further optimization [3].

Autoimmune and Inflammatory Disease Research

Based on patent-disclosed antirheumatic activity of structurally related 6-heteroaryl-2-(4-trifluoromethylphenyl) pyrimidine derivatives, this compound is well-suited as a starting material for synthesizing novel agents targeting rheumatoid arthritis, Behçet’s syndrome, ankylosing spondylitis, and systemic lupus erythematosus [1]. The C5-nitrile group enables conversion to carboxylic acid intermediates that can be coupled with heteroaryl amines to generate the claimed bioactive derivatives [2].

MMP-7 Targeted Anticancer Agent Development

Computational evidence demonstrates that CF3-substituted pyrimidine-5-carbonitrile derivatives exhibit enhanced binding to matrix metalloproteinase-7 (-10.2 kcal/mol for optimized PC10 analog) compared to non-fluorinated analogs [1]. This compound provides an entry point for synthesizing and evaluating novel MMP-7 inhibitors as potential anticancer agents, leveraging the electron-withdrawing effects of the -CF3 group to improve hydrogen bonding with Leu181 and Ala182 residues in the MMP-7 active site [2].

Synthetic Methodology Development and Library Construction

The compound's dual functional handles — the C5-nitrile and the aromatic rings — make it an ideal substrate for developing and optimizing cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination), nucleophilic additions, and heterocycle-forming transformations. Its structural simplicity combined with multiple reactive sites enables the construction of diverse compound libraries through parallel synthesis, making it valuable for hit-to-lead optimization campaigns and methodology development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.